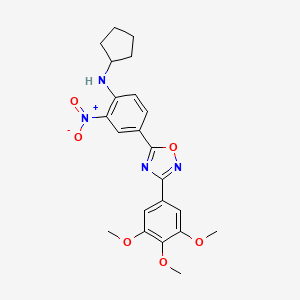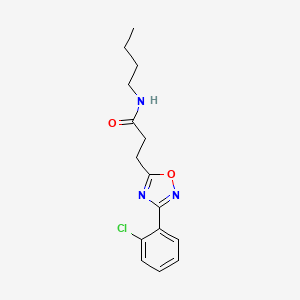
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. It is known for its ability to modulate the activity of certain proteins in the body, which makes it a promising candidate for a variety of applications. In
作用機序
The mechanism of action of N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the modulation of the activity of certain proteins in the body, including the cannabinoid receptor CB1. This compound binds to the receptor and modulates its activity, which can result in a variety of physiological effects, including pain relief, appetite suppression, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the cannabinoid receptor CB1, which can result in pain relief, appetite suppression, and mood regulation. This compound has also been shown to have potential neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to modulate the activity of certain proteins, which can be useful for studying physiological processes. However, one of the limitations of using this compound is that it may have off-target effects, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the development of more selective compounds that target specific proteins in the body. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the compound's mechanism of action and its potential off-target effects.
合成法
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of butylamine with 2-chlorobenzoyl chloride, followed by reaction with 1,2,4-oxadiazole-5-carboxylic acid. Other methods include the reaction of 2-chlorobenzohydrazide with butyl isocyanate, followed by reaction with acetic anhydride and 1,2,4-oxadiazole-5-carboxylic acid.
科学的研究の応用
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. It has been shown to modulate the activity of certain proteins, including the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-10-17-13(20)8-9-14-18-15(19-21-14)11-6-4-5-7-12(11)16/h4-7H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLASAWGWQIMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

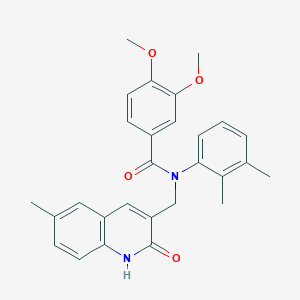



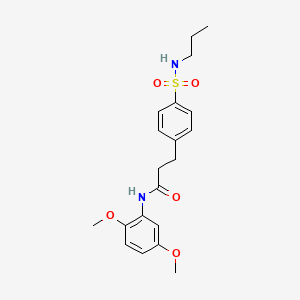
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
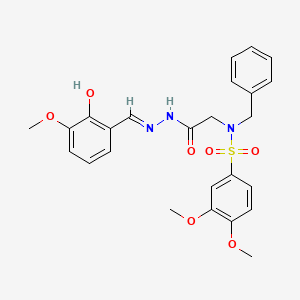
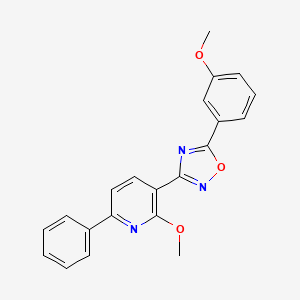
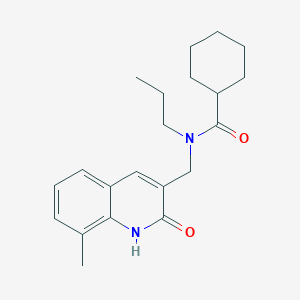


![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
